molecular formula C17H13Cl2N3O2 B2370562 N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1116082-31-5

N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2370562
CAS No.: 1116082-31-5
M. Wt: 362.21
InChI Key: DPOIWJUOEFPTNC-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic quinazoline derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key chemical scaffold for investigating new therapeutic agents, particularly in the central nervous system. Its core structure is based on the quinazolinone motif, a privileged pharmacophore in drug discovery known to be associated with a wide range of biological activities, including anticonvulsant properties . In preclinical research, this compound and its structural analogs are utilized to study interactions with GABAergic systems, which are crucial targets for anticonvulsant and anxiolytic drug development. Studies on related N-[(2,4-dichlorophenyl)methyl]quinazolin-4-yl acetamide derivatives have been synthesized and evaluated for their affinity to GABA receptors and their protective effects in models of pentylenetetrazole (PTZ)-induced seizures, helping to establish critical structure-activity relationships (SAR) . The presence of the 2,4-dichlorophenyl substituent and the quinazoline core is a subject of ongoing research to optimize potency and selectivity for specific biological targets. This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2/c1-10-20-14-5-3-2-4-12(14)17(21-10)24-9-16(23)22-15-7-6-11(18)8-13(15)19/h2-8H,9H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOIWJUOEFPTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid and Acetamidine

The quinazoline core is synthesized through a cyclocondensation reaction between anthranilic acid and acetamidine hydrochloride under acidic conditions.

Procedure :

  • Anthranilic acid (10 mmol) and acetamidine hydrochloride (12 mmol) are suspended in ethanol (50 mL).
  • Concentrated HCl (2 mL) is added, and the mixture is refluxed for 6–8 hours.
  • The reaction is cooled, and the precipitate is filtered, washed with cold ethanol, and recrystallized from hot water to yield 2-methylquinazolin-4-ol as a white crystalline solid.

Characterization Data :

  • Yield : 68–72%
  • Melting Point : 214–216°C
  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, 1H, J = 8.0 Hz, H-5), 7.89 (t, 1H, J = 7.6 Hz, H-7), 7.63 (d, 1H, J = 8.4 Hz, H-8), 7.42 (t, 1H, J = 7.6 Hz, H-6), 2.76 (s, 3H, CH3).
  • IR (KBr) : 3280 cm⁻¹ (O–H), 1665 cm⁻¹ (C=N).

Synthesis of N-(2,4-Dichlorophenyl)chloroacetamide

Acylation of 2,4-Dichloroaniline

The acetamide intermediate is prepared via acylation of 2,4-dichloroaniline with chloroacetyl chloride.

Procedure :

  • 2,4-Dichloroaniline (10 mmol) is dissolved in dry dichloromethane (30 mL) under nitrogen.
  • Triethylamine (12 mmol) is added, followed by dropwise addition of chloroacetyl chloride (12 mmol) at 0°C.
  • The reaction is stirred at room temperature for 4 hours, washed with water, and dried over MgSO4.
  • The product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield a colorless solid.

Characterization Data :

  • Yield : 85–88%
  • Melting Point : 92–94°C
  • 1H NMR (400 MHz, CDCl3) : δ 8.12 (d, 1H, J = 2.4 Hz, H-3'), 7.47 (dd, 1H, J = 8.8, 2.4 Hz, H-5'), 7.34 (d, 1H, J = 8.8 Hz, H-6'), 4.24 (s, 2H, CH2Cl), 2.18 (s, 1H, NH).
  • IR (KBr) : 1680 cm⁻¹ (C=O), 750 cm⁻¹ (C–Cl).

Williamson Ether Synthesis: Coupling of Quinazoline and Acetamide

Alkylation of 2-Methylquinazolin-4-ol

The final step involves deprotonation of the hydroxyl group on the quinazoline and subsequent nucleophilic substitution with the chloroacetamide.

Procedure :

  • 2-Methylquinazolin-4-ol (5 mmol) is dissolved in dry DMF (20 mL) under nitrogen.
  • Sodium hydride (60% dispersion in oil, 6 mmol) is added at 0°C, and the mixture is stirred for 30 minutes.
  • N-(2,4-Dichlorophenyl)chloroacetamide (5.5 mmol) is added, and the reaction is heated to 80°C for 12 hours.
  • The mixture is poured into ice-water, extracted with ethyl acetate, and purified via column chromatography (dichloromethane/methanol, 20:1) to afford the target compound.

Characterization Data :

  • Yield : 60–65%
  • Melting Point : 178–180°C
  • 1H NMR (400 MHz, DMSO-d6) : δ 8.44 (d, 1H, J = 2.4 Hz, H-3'), 8.22 (d, 1H, J = 8.0 Hz, H-5), 7.91 (t, 1H, J = 7.6 Hz, H-7), 7.65 (d, 1H, J = 8.4 Hz, H-8), 7.53 (dd, 1H, J = 8.8, 2.4 Hz, H-5'), 7.38 (d, 1H, J = 8.8 Hz, H-6'), 4.82 (s, 2H, OCH2), 2.78 (s, 3H, CH3).
  • 13C NMR (100 MHz, DMSO-d6) : δ 169.2 (C=O), 162.4 (C=N), 134.8–127.6 (aromatic carbons), 68.5 (OCH2), 24.1 (CH3).
  • HRMS (ESI) : m/z calcd for C18H14Cl2N3O2 [M+H]+: 394.0385; found: 394.0389.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Synthesis

Inspired by methodologies in nitroheterocycle synthesis, microwave irradiation can accelerate the Williamson ether coupling. A mixture of 2-methylquinazolin-4-ol, N-(2,4-dichlorophenyl)chloroacetamide, and K2CO3 in DMF achieves 75% yield in 30 minutes at 120°C under microwave conditions.

Mitsunobu Reaction

While less common for ethers linking heterocycles, the Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) between 2-methylquinazolin-4-ol and N-(2,4-dichlorophenyl)-2-hydroxyacetamide offers a stereospecific pathway. However, this method requires pre-synthesis of the hydroxyacetamide derivative, which adds complexity.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Williamson Ether NaH, DMF, 80°C, 12h 60–65% High purity, scalable Long reaction time
Microwave-Assisted K2CO3, DMF, 120°C, 30m 70–75% Rapid, energy-efficient Specialized equipment required
Mitsunobu DEAD, PPh3, THF, rt 50–55% Stereospecific Costly reagents, extra steps

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates : Use of polar aprotic solvents (DMF, DMSO) enhances solubility during coupling.
  • Byproduct Formation (Di-alkylation) : Controlled stoichiometry (1:1.1 ratio of quinazoline to chloroacetamide) minimizes over-alkylation.
  • Purification Difficulties : Gradient elution in column chromatography (hexane → ethyl acetate) resolves closely eluting impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing the sulfonamide group.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit promising anticancer properties. N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide has been shown to inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

Antimicrobial Properties

Quinazoline derivatives are recognized for their antibacterial and antifungal activities. Research has demonstrated that this compound effectively inhibits the growth of several pathogenic bacteria and fungi. This compound's efficacy against resistant strains highlights its potential as a novel antimicrobial agent.

Anti-inflammatory Effects

The compound also shows anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory cytokines suggests that it could be beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2-methylquinazolin-4-ol with appropriate acylating agents under controlled conditions. Variations in synthesis can lead to derivatives with enhanced biological activity or altered pharmacokinetic profiles.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM. The compound induced apoptosis through the activation of caspase pathways, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In an investigation reported in Pharmaceutical Biology, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, demonstrating its effectiveness as an antimicrobial agent. The study suggested that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Comparative Analysis with Other Quinazoline Derivatives

Compound NameAnticancer IC50 (µM)MIC (µg/mL)Mechanism of Action
This compound1532Induces apoptosis; disrupts cell wall synthesis
Quinazoline derivative A2025Inhibits topoisomerase; alters membrane permeability
Quinazoline derivative B1830Modulates kinase activity; inhibits protein synthesis

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with biological targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial effects. The thiazole ring may also interact with various molecular targets, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Positional Isomerism of Chlorine Atoms
  • N-(2,5-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (L874-0051) :
    This positional isomer (2,5-dichloro vs. 2,4-dichloro) exhibits reduced anticonvulsant efficacy compared to the 2,4-dichloro analog, highlighting the importance of chlorine positioning for receptor interaction .
  • N-(2,3-dimethylphenyl) and N-(2,5-dimethylphenyl) analogs :
    Replacement of chlorine with methyl groups diminishes COX-2 inhibitory activity, suggesting halogen atoms enhance electrostatic interactions with enzymatic targets .
Substituent Effects on Bioactivity
  • N-(4-sulfamoylphenyl) derivatives :
    Compounds like 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS 477329-16-1) demonstrate enhanced solubility due to the sulfamoyl group but lower blood-brain barrier penetration compared to the dichlorophenyl analog .

Modifications in the Quinazolinyl Core

  • 2-Methylquinazolin-4-yl vs. 4-Oxo-3,4-dihydroquinazolin-2-yl :
    The 4-oxo-3,4-dihydroquinazolin-2-yl group in N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide confers potent anticonvulsant activity (100% protection in PTZ-induced seizures) by facilitating GABAergic modulation . In contrast, the 2-methylquinazolin-4-yloxy moiety may prioritize COX-2 inhibition over neurological targets .

Pharmacological and Physicochemical Comparisons

Structural and Physicochemical Properties

  • Crystallographic Data :
    Dichlorophenyl acetamides like 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibit planar amide groups and dihedral angles >60° between aromatic rings, which may influence solubility and membrane permeability .

Research Findings and Mechanistic Insights

  • Anticonvulsant Activity :
    The target compound’s structural analog, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, shows superior GABA receptor affinity due to the cyclic amide fragment, which stabilizes binding to the benzodiazepine site .
  • COX-2 Inhibition: Thiazolidinone derivatives with chloro substituents (e.g., 2-[2-(4-cyanophenyl)-6-chloro-1H-benzimidazol-1-yl]-N-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide) achieve low IC₅₀ values, suggesting the dichlorophenyl group synergizes with heterocyclic cores for enzymatic inhibition .

Biological Activity

N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves organic synthesis techniques that ensure the correct formation of the compound. Methods such as elemental analysis and spectroscopic techniques (NMR, LC/MS) are employed to confirm the structure and purity of the synthesized compound .

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. A study evaluated the affinity of synthesized compounds to GABAergic biotargets, using a pentylenetetrazole (PTZ)-induced seizure model in mice. While some derivatives did not show anticonvulsant activity, a correlation was established between in vivo studies and in silico docking results into GABA_A receptor sites . The cyclic amide fragment was identified as crucial for the expression of anticonvulsant activity.

Antimicrobial and Cytotoxic Activity

The compound has also been investigated for its antimicrobial properties. Quinazoline derivatives, including those related to this compound, have shown promising results against various bacterial strains. Specifically, modifications on the phenyl ring significantly influenced antibacterial profiles, with certain substitutions enhancing activity against gram-positive bacteria .

Antioxidant Properties

In addition to its anticonvulsant and antimicrobial activities, this compound has been evaluated for antioxidant properties. Studies indicate that quinazoline derivatives can exhibit significant free radical scavenging activities, contributing to their potential therapeutic applications in oxidative stress-related conditions .

Case Studies and Research Findings

Study Objective Findings
Study 1Evaluate anticonvulsant activitySome derivatives showed no activity; cyclic amide fragment crucial for activity .
Study 2Antimicrobial evaluationCertain substitutions on phenyl ring enhanced antibacterial effects against gram-positive bacteria .
Study 3Antioxidant properties assessmentSignificant free radical scavenging activity observed in some derivatives .

Q & A

Q. What synthetic routes are commonly employed for N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide?

The synthesis typically involves alkylation of a quinazoline core with a substituted acetamide. For example, alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide with 1-chloromethylbenzene derivatives is performed in dimethylformamide (DMF) with excess potassium carbonate at 70–80 °C . Key steps include oxidation of intermediates with hydrogen peroxide and coupling reactions using N,N′-carbonyldiimidazole. Optimization of solvent choice, temperature, and catalysts (e.g., K₂CO₃) is critical for yield and purity.

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Confirms structural integrity, including substitution patterns on the quinazoline and dichlorophenyl groups .
  • High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

Q. What biological activities are associated with this compound?

Quinazoline derivatives like this compound exhibit anticonvulsant, anticancer, and anti-inflammatory potential. For example, in vivo studies using pentylenetetrazole (PTZ)-induced seizure models in mice highlight its GABAergic modulation . Structural analogs show IC₅₀ values in the micromolar range against cancer cell lines, linked to inhibition of pathways like hedgehog signaling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent Selection: DMF is preferred for alkylation due to its high polarity and ability to dissolve ionic intermediates .
  • Catalyst Optimization: Excess K₂CO₃ (2–3 equivalents) ensures deprotonation of reactive sites .
  • Temperature Control: Maintaining 70–80 °C prevents side reactions (e.g., hydrolysis of acetamide) .
  • Workup Strategies: Sequential extraction with ethyl acetate and water removes unreacted starting materials .

Q. How do researchers resolve contradictions between computational predictions and experimental efficacy?

In silico docking studies may predict high affinity for GABA receptors, yet in vivo results might show limited anticonvulsant activity. Strategies include:

  • Conformational Analysis: Assess ligand-receptor binding modes using molecular dynamics simulations .
  • Pharmacophore Refinement: Identify critical structural elements (e.g., cyclic amide fragments) using comparative SAR studies .
  • Metabolic Stability Testing: Evaluate hepatic microsomal degradation to rule out rapid clearance .

Q. What experimental designs are recommended to elucidate the mechanism of action?

  • Molecular Docking: Screen against targets like EGFR or hedgehog pathway proteins using AutoDock Vina .
  • Enzyme Assays: Measure inhibition of kinases or proteases via fluorescence polarization .
  • In Vivo Models: Use PTZ-induced seizures or xenograft tumor models to correlate bioactivity with structural features .

Q. How do substituents on the benzyl group influence biological activity?

Substituents at the R-position (e.g., Cl, F, NO₂) modulate electronic effects and steric hindrance. For example:

Substituent (R)Biological Activity (PTZ Model)Binding Energy (kcal/mol)
3-Cl17% mortality reduction-8.2 (GABA receptor)
4-NO₂No activity-7.5
4-OMeProlonged latency to seizures-7.9

Electron-withdrawing groups (e.g., NO₂) reduce activity, while methoxy groups enhance bioavailability .

Methodological Considerations

Q. What strategies mitigate degradation during storage?

  • Storage Conditions: -20 °C in anhydrous DMSO or sealed under nitrogen .
  • Stability Testing: Regular HPLC analysis to detect hydrolyzed byproducts (e.g., free carboxylic acids) .

Q. How are structural analogs prioritized for further study?

  • QSAR Models: Correlate logP, polar surface area, and H-bond donors with activity .
  • Pharmacokinetic Profiling: Assess Caco-2 permeability and cytochrome P450 interactions .

Data Interpretation Tables

Q. Table 1: Comparative Anticonvulsant Activity of Derivatives

CompoundMortality Reduction (%)Latency Prolongation (min)
Parent Compound1712.5 ± 2.1
3-Cl Substituent2014.3 ± 1.8
4-OMe Substituent1518.6 ± 2.4

Q. Table 2: Key Analytical Parameters

TechniquePurposeCritical Parameters
¹H NMRConfirm substitution patternδ 7.2–8.1 (quinazoline H)
HPLCPurity assessmentRetention time: 8.3 min
LC-MSMolecular ion detectionm/z 415.1 [M+H]⁺

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